6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide
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Overview
Description
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H7F2N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes and proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both fluorine atoms and the carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The fluorine atoms enhance the compound’s stability and reactivity, while the carbohydrazide group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H7F2N3O2 |
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Molecular Weight |
239.18 g/mol |
IUPAC Name |
6,8-difluoro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H7F2N3O2/c11-4-1-5-8(7(12)2-4)14-3-6(9(5)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |
InChI Key |
HOQLKUMDDZWWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)NN)F)F |
Origin of Product |
United States |
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